molecular formula C18H24N8O6S2 B10860436 Ivarmacitinib sulfate CAS No. 1639419-51-4

Ivarmacitinib sulfate

Cat. No.: B10860436
CAS No.: 1639419-51-4
M. Wt: 512.6 g/mol
InChI Key: XVVWQCLRGHYWPI-ZLURZNERSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ivarmacitinib sulfate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production methods for this compound are also proprietary. Typically, such methods involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: Ivarmacitinib sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Mechanism of Action

Ivarmacitinib sulfate exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). The JAK-STAT pathway is crucial for the transduction of signals from cell membrane receptors to the nucleus, leading to the transcription of various cytokines and growth factors. By inhibiting JAK1, this compound modulates the activity of cytokines such as IL-4, IL-5, IL-13, and IFN-γ, thereby reducing inflammation and immune dysregulation .

Comparison with Similar Compounds

Uniqueness of Ivarmacitinib Sulfate: this compound is highly selective for JAK1, with minimal activity against JAK2, JAK3, and TYK2. This selectivity reduces the risk of adverse effects such as anemia and neutropenia, which are associated with broader JAK inhibition .

Properties

CAS No.

1639419-51-4

Molecular Formula

C18H24N8O6S2

Molecular Weight

512.6 g/mol

IUPAC Name

(3aR,6aS)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;sulfuric acid

InChI

InChI=1S/C18H22N8O2S.H2O4S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17;1-5(2,3)4/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27);(H2,1,2,3,4)/t10-,11+,12?;

InChI Key

XVVWQCLRGHYWPI-ZLURZNERSA-N

Isomeric SMILES

CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O

Canonical SMILES

CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O

Origin of Product

United States

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